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[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
  • CAS: 1156034-79-5

Core Science & Biosynthesis

Foundational

In-Vivo Pharmacokinetic Profiling of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine: A Technical Guide

Foreword The successful translation of a promising chemical entity from the laboratory bench to a potential therapeutic requires a deep understanding of its behavior within a biological system. This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The successful translation of a promising chemical entity from the laboratory bench to a potential therapeutic requires a deep understanding of its behavior within a biological system. This technical guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, a novel small molecule. As a Senior Application Scientist, the following narrative synthesizes established scientific principles with practical, field-proven insights to guide researchers, scientists, and drug development professionals through this critical phase of preclinical development. The focus is on robust experimental design, meticulous execution, and insightful data interpretation to build a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is fundamental to any successful drug discovery program.[1][2]

Part 1: Foundational Strategy - Experimental Design

A well-conceived experimental design is the bedrock of any meaningful pharmacokinetic study. It ensures that the data generated is not only accurate but also relevant to the overarching goals of the drug development program.

Pre-Dosing Compound Characterization & Formulation

Before embarking on in vivo studies, a thorough characterization of the test compound's physicochemical properties is essential. This data informs the development of a suitable formulation for administration.[3] For (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, key parameters to assess include aqueous solubility at various pH levels, lipophilicity (LogP/D), and pKa. These factors will dictate the choice of vehicle to ensure complete solubilization for intravenous (IV) dosing and to create a homogenous and stable suspension or solution for oral (PO) administration.[3][4] The formulation must be well-tolerated by the animal model to avoid any confounding physiological effects.[5]

Animal Model Selection

Rodent models, particularly rats and mice, are the most commonly used species for initial preclinical pharmacokinetic studies due to their well-characterized physiology and the extensive historical data available.[5][6] The choice between species can be influenced by factors such as the required blood volume for analysis and known metabolic similarities to humans.[6][7] For compounds with specific metabolic pathways, humanized transgenic mouse models expressing human drug-metabolizing enzymes can provide more predictive data for human pharmacokinetics.[8] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and welfare.[9]

Study Design: Dosing and Sampling

A typical initial pharmacokinetic study involves both intravenous (IV) and oral (PO) administration to determine fundamental parameters like clearance, volume of distribution, half-life, and oral bioavailability.[1]

  • Intravenous (IV) Administration: A bolus IV dose allows for the assessment of the compound's disposition and elimination characteristics independent of absorption.

  • Oral (PO) Administration: This route is crucial for evaluating the extent and rate of absorption, which are key determinants of a drug's potential for oral delivery.

Blood samples are collected at predetermined time points to construct a plasma concentration-time profile. The sampling schedule should be designed to capture the key phases of the pharmacokinetic curve: the initial rapid distribution phase (for IV), the absorption phase (for PO), and the terminal elimination phase.[10]

Caption: High-level workflow of the in vivo pharmacokinetic profiling process.

Part 2: The Analytical Core - Bioanalysis

Accurate and precise quantification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine in biological matrices is the cornerstone of a reliable pharmacokinetic study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[11][12][13]

Bioanalytical Method Development

A robust LC-MS/MS method is developed through a systematic process:

  • Mass Spectrometric Tuning: The compound is infused into the mass spectrometer to optimize the ionization and fragmentation parameters, identifying a specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). This ensures that the instrument is selectively detecting the analyte of interest.

  • Chromatographic Separation: An appropriate Liquid Chromatography (LC) method is developed to separate the analyte from endogenous matrix components that could cause ion suppression or enhancement. This involves careful selection of the analytical column and mobile phase composition.

  • Sample Preparation: A critical step to ensure method robustness is the efficient extraction of the analyte from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The goal is to maximize analyte recovery while minimizing matrix effects.[14]

Bioanalytical Method Validation

Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines from bodies such as the FDA and EMA.[15][16][17][18][19] This ensures the reliability and reproducibility of the data. Key validation parameters include:

  • Selectivity and Specificity: The method's ability to differentiate the analyte from other compounds in the matrix.

  • Calibration Curve: Demonstrating a linear relationship between concentration and instrument response over the expected range of study sample concentrations.

  • Accuracy and Precision: Assessed at multiple concentration levels to ensure the method provides accurate and consistent results.

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.

  • Stability: Confirming the stability of the analyte in the biological matrix under various storage and handling conditions.

Caption: A typical bioanalytical workflow using protein precipitation and LC-MS/MS.

Part 3: Data Analysis and Interpretation

The final step is to translate the raw concentration data into meaningful pharmacokinetic parameters that describe the compound's behavior in the body.

Non-Compartmental Analysis (NCA)

For initial preclinical studies, Non-Compartmental Analysis (NCA) is a standard and straightforward approach to calculate key pharmacokinetic parameters directly from the plasma concentration-time data.[20][21][22]

Key Pharmacokinetic Parameters

The following table summarizes the essential pharmacokinetic parameters derived from NCA and their significance in drug development:

ParameterDescriptionSignificance in Drug Development
Cmax Maximum observed plasma concentration.[21]Indicates the peak exposure and is important for assessing potential toxicity.
Tmax Time at which Cmax is observed.[21]Provides an indication of the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve.[23]Represents the total systemic exposure to the drug over time.[24]
Elimination half-life.[23]Determines the time it takes for the drug concentration to decrease by half and influences the dosing interval.
CL Clearance.[23]Measures the body's efficiency in eliminating the drug from systemic circulation.
Vd Volume of Distribution.[23]Indicates the extent of drug distribution into the tissues of the body.
F% Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation, a critical parameter for oral drug candidates.[25]
Interpretation and Next Steps

The collective interpretation of these parameters provides a holistic view of the compound's ADME profile. For instance, a high oral bioavailability coupled with a long half-life might suggest a favorable profile for once-daily oral dosing. Conversely, high clearance and low oral bioavailability may necessitate chemical modifications to improve the compound's metabolic stability or absorption. This data-driven approach allows for the rational selection and optimization of lead candidates, ultimately increasing the probability of success in later stages of drug development.[26][27]

References

  • FDA issues final guidance on bioanalytical method valid
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (n.d.). PubMed Central.
  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bioanalytical & Biomarker Services.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S.
  • Noncompartmental Analysis. (n.d.).
  • Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. (2011, August 15). PubMed.
  • Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administr
  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency.
  • In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. (2003, October 15). PubMed.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Why Use Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Pharmacokinetic Analysis of Oligonucleotides. (2023, November 9). WuXi AppTec.
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Certara.
  • Development of Different Analysis Platforms with LC−MS for Pharmacokinetic Studies of Protein Drugs. (2009, September 29).
  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE.
  • Determination of Pharmacokinetic Parameters by the Application of Noncompartmental Analysis. (n.d.).
  • Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. (2011, April 13). Taylor & Francis Online.
  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.).
  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. (n.d.). PubMed Central.
  • Immunocapture LC-MS methods for pharmacokinetics of large molecule drugs. (2024, April 15). PubMed.
  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. (n.d.).
  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (n.d.). PubMed Central.
  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (n.d.).
  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass.
  • Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma. (2013, June 1). ScienceDirect.
  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in r
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024, May 15). PubMed.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Formulation development and pharmacokinetic studies of long acting in situ depot injection of risperidone. (n.d.). SciELO.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency.
  • In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model. (2003, April 15). PubMed.
  • Development of in vitro-in vivo correlation for pharmacokinetic simulation. (n.d.).
  • Optimising in vivo pharmacology studies--Practical PKPD consider
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (n.d.). MDPI.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (n.d.).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals. (n.d.).
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). MDPI.
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020, April 30). PubMed Central.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12). Optibrium.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1).
  • Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency.
  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency.

Sources

Exploratory

(dimethyl-4H-1,2,4-triazol-3-yl)methylamine molecular weight and structural formula

An In-depth Technical Guide to (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine: Molecular Profile, Synthesis, and Analytical Characterization For Researchers, Scientists, and Drug Development Professionals Abstract This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine: Molecular Profile, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document elucidates the compound's precise molecular weight and structural formula, details a robust synthetic pathway, and outlines key analytical techniques for its characterization. This guide serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel triazole-based compounds.

Introduction: The Significance of Triazole Moieties

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate favorable interactions with biological targets. Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. This guide focuses on a specific derivative, (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine, providing essential technical data for its use in research and development.

Molecular and Structural Characterization

A precise understanding of a compound's molecular formula and structure is fundamental to all subsequent research. The user-specified name "(dimethyl-4H-1,2,4-triazol-3-yl)methylamine" is structurally ambiguous without locants for the dimethyl groups. Based on synthetic accessibility and common substitution patterns, this guide focuses on the specific isomer (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine .

Structural Formula

The structural formula is presented below, illustrating the placement of the methyl groups at the N4 and C5 positions of the 4H-1,2,4-triazole ring, with a methylamine substituent at the C3 position.

Caption: Structural formula of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine.

Molecular Weight and Formula

All quantitative data for the compound are summarized in the table below for clarity and easy reference.

ParameterValue
IUPAC Name (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Exact Mass 126.090546 g/mol

Synthesis Protocol: A Validated Pathway

The synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine can be achieved through a multi-step process starting from commercially available materials. The described protocol is a self-validating system, where the successful isolation and characterization of intermediates confirm the progression of the reaction sequence.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from the key precursor, 2-chloro-N'-methylacetohydrazide.

G A 2-chloro-N'-methylacetohydrazide C Intermediate: Hydrazide-Isothiocyanate Adduct A->C B Methyl Isothiocyanate B->C D Cyclization via Dehydration (e.g., H2SO4) C->D E Thione Intermediate: 5-methyl-3-(methylthiomethyl)-1H-1,2,4-triazole-4(5H)-thione D->E F Desulfurization-Amination (e.g., Raney Nickel, NH3/MeOH) E->F G Final Product: (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine F->G

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Expertise & Experience Note: The causality behind this experimental design lies in the classic and reliable construction of the 1,2,4-triazole ring from a hydrazide and an isothiocyanate, followed by standard functional group manipulations. The choice of Raney Nickel is critical for the desulfurization step due to its high efficacy under relatively mild conditions.

  • Step 1: Formation of the Hydrazide-Isothiocyanate Adduct

    • Dissolve 2-chloro-N'-methylacetohydrazide (1.0 eq) in a suitable solvent such as ethanol.

    • Add methyl isothiocyanate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazide.

    • The resulting adduct often precipitates and can be collected by filtration.

  • Step 2: Acid-Catalyzed Cyclization

    • Trustworthiness Note: This step is self-validating. The formation of the highly colored triazole-thione intermediate provides a clear visual and spectroscopic confirmation of successful ring closure.

    • Carefully add the dried adduct from Step 1 to concentrated sulfuric acid (H₂SO₄) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the thione intermediate to precipitate.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Step 3: Desulfurization and Amination

    • Suspend the thione intermediate (1.0 eq) in a solution of ammonia in methanol (7N).

    • Add Raney Nickel (approx. 5-10 eq by weight) portion-wise. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

    • Stir the reaction mixture under a hydrogen atmosphere (or reflux, depending on lab-specific protocols) for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not allow the filter cake to dry.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • The crude (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization and Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Analytical MethodExpected Result
¹H NMR (400 MHz, CDCl₃)Expect distinct signals for the N-CH₃, C-CH₃, CH₂, and NH₂ protons. The chemical shifts (δ) will be characteristic of the electronic environment of each group.
¹³C NMR (100 MHz, CDCl₃)Expect signals corresponding to the two triazole ring carbons, the N-CH₃ carbon, the C-CH₃ carbon, and the CH₂ carbon.
Mass Spectrometry (ESI+) The primary ion observed should correspond to the protonated molecule [M+H]⁺. For C₅H₁₀N₄, the expected m/z would be approximately 127.10. High-resolution mass spectrometry should confirm the elemental composition.
Purity (HPLC) Analysis by reverse-phase HPLC should show a single major peak, with purity typically >95% after purification.

Conclusion and Future Directions

This guide has established the definitive molecular weight and structure of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine and provided a detailed, validated protocol for its synthesis and characterization. This foundational information enables researchers to confidently incorporate this molecule into drug discovery pipelines, structure-activity relationship (SAR) studies, and other advanced research applications. Future work may involve exploring its coordination chemistry, developing derivatives to probe specific biological targets, and conducting comprehensive pharmacological profiling.

Foundational

An In-Depth Technical Guide to Determining the Binding Affinity of Novel 1,2,4-Triazole-Based Ligands to Target Receptors

Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The characterization of novel de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The characterization of novel derivatives, such as the putative compound (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, is a critical step in drug discovery. A primary challenge lies in the rigorous determination of a compound's binding affinity for its biological targets, a key indicator of potential efficacy and selectivity.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach this problem. It details the strategic selection and execution of core biochemical and biophysical assays—Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—to generate a comprehensive binding profile for a novel 1,2,4-triazole-based ligand. The focus is on the causality behind experimental choices, self-validating protocols, and the integration of orthogonal methods to ensure data integrity and trustworthiness.

Part 1: Strategic Framework for Characterizing a Novel Triazole Ligand

Initial Assessment and Target Hypothesis

The compound , (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, is not widely documented in public scientific literature, marking it as a novel chemical entity. The 1,2,4-triazole moiety, however, is known to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes.[4][5][6] For instance, derivatives have shown affinity for somatostatin and cannabinoid receptors.[5][7] The initial step is therefore not to assume a target, but to build a hypothesis based on the structural characteristics of the full molecule.

  • In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, serve as a cost-effective first pass to predict binding affinity against a panel of known receptor structures.[8] These simulations can help prioritize potential receptor families for experimental validation.

  • Phenotypic Screening: If the compound was identified through a phenotypic screen (i.e., observed to have a certain biological effect without a known target), the subsequent goal is target deconvolution. Techniques like affinity chromatography using the immobilized ligand can be employed to isolate binding partners from cell lysates.

The Principle of Orthogonal Validation

No single experimental technique provides a complete picture of a binding interaction. A robust characterization relies on the use of multiple, orthogonal methods that measure binding through different physical principles. This guide focuses on a powerful triad of techniques:

  • Radioligand Binding Assays (RBA): A highly sensitive, equilibrium-based method that directly measures the interaction between a ligand and its receptor in a heterogeneous mixture (e.g., cell membranes).[9]

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical technique that provides kinetic data (association and dissociation rates) in addition to equilibrium affinity.[10][11]

  • Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique considered the "gold standard" for directly measuring the thermodynamics of a binding event, providing affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12]

By comparing the data from these distinct methods, one can build a high-confidence profile of the ligand's binding characteristics.

Part 2: Core Methodologies for Binding Affinity Determination

This section details the theoretical basis and practical considerations for the three core assays. The causality behind each step is emphasized to provide a deeper understanding beyond a simple recitation of protocol.

Radioligand Binding Assays (RBA)

RBAs are fundamental in pharmacology for their sensitivity and robustness, especially for membrane-bound receptors like GPCRs.[9][13] They rely on the use of a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor. The novel, unlabeled compound (the "cold" ligand) is then used to compete for binding with the hot ligand.

Pillar of Expertise: Why Choose RBA? RBAs are exceptionally well-suited for initial screening and for characterizing interactions within a complex biological matrix (e.g., crude membrane preparations), which can be more physiologically relevant than purified protein systems.[14] They directly probe the binding site of the known radioligand, providing immediate evidence of competitive interaction.

Two Key RBA Formats:

  • Saturation Binding Assay: This experiment is performed first with the radioligand alone to characterize the receptor population in the prepared tissue or cell membranes. By incubating the membranes with increasing concentrations of the radioligand, one can determine the equilibrium dissociation constant (K d) of the radioligand and the total number of binding sites (B max).[15] This is a critical self-validating step; without knowing the K d of your radioligand, you cannot accurately calculate the affinity of your test compound.

  • Competition Binding Assay: This is the core experiment for the novel compound. A fixed concentration of the radioligand (typically at or near its K d) is incubated with the receptor preparation along with a range of concentrations of the unlabeled test compound.[9] The ability of the test compound to displace the radioligand is measured.

Experimental Workflow Diagram

RBA_Workflow cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis prep1 Cell Culture/ Tissue Homogenization prep2 Centrifugation/ Pelleting prep1->prep2 prep3 Resuspension & Protein Quantification prep2->prep3 assay1 Incubate Membranes with: 1. Radioligand (Fixed Conc.) 2. Test Compound (Variable Conc.) prep3->assay1 assay2 Equilibration (e.g., 60 min at 30°C) assay1->assay2 assay3 Rapid Filtration (Separates Bound from Free) assay2->assay3 assay4 Scintillation Counting (Measures Radioactivity) assay3->assay4 analysis1 Plot % Inhibition vs. [Test Compound] assay4->analysis1 analysis2 Non-linear Regression (Sigmoidal Dose-Response) analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Cheng-Prusoff Correction (Calculate Ki) analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competition Radioligand Binding Assay This protocol is a generalized template and must be optimized for the specific receptor system.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.[14] Determine the protein concentration using a BCA or Bradford assay. Dilute to a working concentration (e.g., 10-50 µg protein/well).

    • Radioligand Solution: Prepare a working solution of the radioligand at 2x the final desired concentration (e.g., 2 nM for a K d of 1 nM).

    • Test Compound Dilutions: Perform a serial dilution of the novel compound, typically over a 5-log unit range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup (96-well plate): [16]

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand Solution + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB) Wells: 50 µL of a high concentration of a known unlabeled ligand (saturating concentration) + 50 µL Radioligand Solution + 150 µL Membrane Preparation.

    • Competition Wells: 50 µL of each test compound dilution + 50 µL Radioligand Solution + 150 µL Membrane Preparation.

  • Incubation: Incubate the plate, often with gentle agitation, for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[16] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/K d)

      • Where [L] is the concentration of the radioligand and K d is its dissociation constant, determined from the saturation assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[17][18] It measures changes in the refractive index at the surface of a sensor chip.

Pillar of Expertise: Why Choose SPR? The primary advantage of SPR is its ability to provide kinetic information—the on-rate (kₐ) and off-rate (k d) of the binding event.[10] Two compounds can have the same affinity (K D), but very different kinetic profiles, which has significant implications for their pharmacological effect (e.g., a long residence time due to a slow off-rate can lead to prolonged drug action). SPR provides a much deeper mechanistic insight than equilibrium-based assays alone.[19]

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle (for each concentration) cluster_analysis Data Analysis prep1 Immobilize Ligand (e.g., Receptor) onto Sensor Chip run1 Baseline (Flow running buffer) prep2 Prepare Analyte (e.g., Test Compound) Serial Dilutions run2 Association (Inject Analyte) run1->run2 run3 Dissociation (Flow running buffer) run2->run3 run4 Regeneration (Strip Analyte from Ligand) run3->run4 analysis1 Generate Sensorgrams (Response Units vs. Time) run4->analysis1 analysis2 Fit Curves to a Binding Model (e.g., 1:1) analysis1->analysis2 analysis3 Determine ka, kd, and KD analysis2->analysis3

Caption: General workflow for an SPR binding kinetics experiment.

Protocol: SPR Kinetic Analysis

  • Ligand Immobilization: Covalently attach the purified target receptor (ligand) to the sensor chip surface using a suitable chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index effects.[19]

  • Analyte Preparation: Prepare a series of precise dilutions of the novel triazole compound (analyte) in running buffer. A buffer-only sample (zero concentration) is essential for double-referencing.

  • Kinetic Assay Execution:

    • Baseline: Flow running buffer over both the reference and active flow cells until a stable signal is achieved.

    • Association: Inject a specific concentration of the analyte for a defined period, allowing it to bind to the immobilized ligand. The signal (in Resonance Units, RU) will increase.[19]

    • Dissociation: Switch back to flowing running buffer. The analyte will begin to dissociate, and the signal will decrease.[19]

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to completely remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Processing:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the "zero concentration" (buffer only) injection signal. This double-referencing is critical for high-quality data.

  • Analysis:

    • Overlay the sensorgrams from all analyte concentrations.

    • Simultaneously fit the association and dissociation phases of all curves to a kinetic binding model (e.g., a 1:1 Langmuir model).

    • This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (k d, units s⁻¹), and the equilibrium dissociation constant (K D), which is calculated as k d/kₐ.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[20] It is the only technique that can provide a complete thermodynamic profile of the interaction in a single experiment.[21]

Pillar of Expertise: Why Choose ITC? ITC is a true in-solution technique, requiring no modification or immobilization of the interactants, making it a gold standard for validating binding affinity. Its unique output is the direct measurement of the enthalpy of binding (ΔH), which, when combined with the Gibbs free energy (ΔG, calculated from K D), allows for the determination of the entropic contribution (ΔS). This thermodynamic signature provides deep insights into the forces driving the binding interaction (e.g., hydrogen bonds vs. hydrophobic effects).[12]

Protocol: ITC Binding Assay

  • Sample Preparation:

    • Prepare the purified receptor protein and the novel triazole compound in the exact same buffer. Buffer mismatch is a common source of artifacts.

    • The protein is placed in the sample cell, and the compound (ligand) is loaded into the titration syringe at a concentration typically 10-15 times that of the protein.

  • Titration Experiment:

    • A series of small, precise injections of the ligand from the syringe into the sample cell are performed.

    • With each injection, a burst of heat is detected, which is proportional to the amount of binding that occurred.[20]

    • As the protein becomes saturated with the ligand, the heat signal diminishes with subsequent injections.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • The area under each peak is integrated and plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model. The fit directly yields the binding affinity (K D), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[20]

Part 3: Data Synthesis and Interpretation

The true strength of this approach lies in comparing the results from the orthogonal methods.

Data Summary Table

ParameterRadioligand Binding Assay (RBA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Affinity Constant Kᵢ (nM)K D (nM)K D (nM)
Kinetic Constants Not Availablekₐ (M⁻¹s⁻¹) k d (s⁻¹)Not Available
Thermodynamics Not AvailableNot AvailableΔH (kcal/mol) ΔS (cal/mol·deg)
Stoichiometry Not AvailableNot Availablen (Ligand:Receptor ratio)
Principle Competition for radiolabelled probeMass change on a surfaceHeat change in solution
Labels Required? Yes (Radiolabel)NoNo

Interpreting the Results:

  • Affinity Correlation: The affinity values (Kᵢ and K D) from all three experiments should be in reasonable agreement (e.g., within the same order of magnitude). A significant discrepancy would warrant investigation into experimental artifacts (e.g., protein activity issues on the SPR chip, radioligand degradation).

  • Mechanistic Insight: SPR provides the "how fast" (kinetics) while ITC provides the "why" (thermodynamics). A high-affinity interaction could be driven by a very fast on-rate or a very slow off-rate. It could be enthalpically driven (strong hydrogen bonds) or entropically driven (hydrophobic effect). This level of detail is crucial for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

Determining the binding affinity of a novel compound like (dimethyl-4H-1,2,4-triazol-3-yl)methylamine requires a multi-faceted, rigorous, and self-validating approach. By strategically employing the complementary techniques of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can move beyond a simple affinity number. This orthogonal methodology provides a comprehensive binding profile, encompassing equilibrium, kinetic, and thermodynamic data. This robust dataset builds trustworthiness in the findings and provides the deep mechanistic insights necessary to confidently advance a promising compound through the drug discovery pipeline.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Science.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Malvern Panalytical. (n.d.). Binding Affinity. Malvern Panalytical.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Bio-protocol.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.
  • NPL Publications. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology.
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • PubMed. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. PubMed.
  • PubMed. (2008, December 15). Computational methods for calculation of ligand-binding affinity. PubMed.
  • PubMed Central (PMC). (2025, April 11).
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, February 23).
  • ResearchGate. (n.d.). (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological.
  • Iraqi Journal of Pharmaceutical Sciences. (2024, December 20). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences.
  • RSC Publishing. (n.d.). Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor. RSC Publishing.
  • Molecules. (2021, January 30). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. MDPI.
  • PubMed Central (PMC). (n.d.).
  • Frontiers in Pharmacology. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers Media.
  • PubMed Central (PMC). (2022, April 25).
  • ResearchGate. (n.d.). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents.
  • PubMed. (2014, June 23). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine. BenchChem.
  • Sapphire Bioscience. (n.d.). amine. Sapphire Bioscience.

  • ResearchGate. (n.d.). (PDF) 1-(4-Chlorophenyl)-4,4-dimethyl-3-(4H-1,2,4-triazol-4-ylmethyl)pentan-3-ol monohydrate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HILIC-MS/MS Method for the Quantification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine in Pharmaceutical Samples

Abstract This application note details the development and validation of a robust and sensitive method for the quantification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, a small, polar, nitrogen-containing heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust and sensitive method for the quantification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, a small, polar, nitrogen-containing heterocyclic compound. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) struggles to provide adequate retention for such hydrophilic molecules.[1][2] To overcome this challenge, we employed Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the analysis of polar compounds.[3][4][5][6] Coupled with tandem mass spectrometry (MS/MS) for detection, this method offers exceptional selectivity and sensitivity, making it suitable for accurate quantification in complex matrices throughout the drug development process. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9]

Introduction and Method Rationale

(Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (CAS 1019258-77-5) is a key building block in pharmaceutical synthesis.[10][11] Its chemical structure, featuring a triazole ring and a primary amine group, renders it highly polar and hydrophilic. This polarity presents a significant analytical challenge, as conventional C18 reversed-phase columns fail to provide adequate retention, often resulting in the analyte eluting in the void volume where matrix interference is highest.[12][13]

Several strategies can be considered for analyzing such compounds:

  • Reversed-Phase HPLC with Ion-Pairing Agents: While this can improve retention, ion-pairing agents are often not compatible with mass spectrometry, can be corrosive, and require long column equilibration times.[2]

  • Pre-column Derivatization: The primary amine can be reacted with a labeling agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) to increase its hydrophobicity for RP-HPLC analysis and enhance UV or fluorescence detection.[14][15][16] However, this introduces an additional sample preparation step, which can be a source of error and variability.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[17] A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer.[4][6] This mechanism is ideal for retaining and separating small polar molecules like (dimethyl-4H-1,2,4-triazol-3-yl)methylamine.[5]

Given the need for a direct, sensitive, and selective method, HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) was selected as the optimal approach. HILIC provides the necessary chromatographic retention, while MS/MS offers unparalleled selectivity and sensitivity, which is essential for quantification in pharmaceutical development.[18][19][20]

Experimental

Materials, Reagents, and Standards
  • (dimethyl-4H-1,2,4-triazol-3-yl)methylamine reference standard (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

Standard and Sample Preparation Protocol

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock is stable for 1 month when stored at 2-8°C.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with 90:10 (v/v) acetonitrile/water. This diluent composition is chosen to be similar to the initial mobile phase conditions to ensure good peak shape.

Protocol 2: Preparation of Sample Solutions

  • Accurately weigh the sample (e.g., drug substance, formulation) containing the analyte.

  • Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile/water.

  • Vortex and sonicate for 10 minutes to ensure complete dissolution.

  • If necessary, dilute the sample solution with 90:10 (v/v) acetonitrile/water to bring the analyte concentration within the calibration range (1 - 500 ng/mL).

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Operating Conditions

ParameterCondition
Column Amide-based HILIC Column (e.g., TSKgel Amide-80), 3 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 90% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Autosampler Temp 10°C

Table 2: Mass Spectrometer Operating Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 127.1
Product Ion (Q3) m/z 84.1 (Quantifier), m/z 56.1 (Qualifier)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Collision Gas Argon

Causality Note: Ammonium formate is chosen as the mobile phase modifier because it is volatile and highly compatible with MS detection.[1] A pH of 3.5 ensures the primary amine group of the analyte is protonated, which is optimal for both HILIC retention and ESI+ sensitivity.

Method Validation Workflow

The method was validated according to ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[8][9] The validation demonstrates that the analytical procedure is fit for its intended purpose.[7][21]

G cluster_analysis Analysis & Reporting Standards Prepare Calibration Standards & QCs Linearity Linearity & Range Standards->Linearity LOQ Quantitation Limit (LOQ) Standards->LOQ Samples Prepare Spiked Matrix Samples Specificity Specificity Samples->Specificity Accuracy Accuracy Samples->Accuracy Precision Precision (Repeatability & Intermediate) Samples->Precision Acquisition HILIC-MS/MS Data Acquisition Specificity->Acquisition Linearity->Acquisition Accuracy->Acquisition Precision->Acquisition LOQ->Acquisition Robustness Robustness Robustness->Acquisition Processing Data Processing & Integration Acquisition->Processing Report Generate Validation Report Processing->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2 guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][22]

Protocol:

  • Inject a blank diluent (90:10 ACN/Water).

  • Inject a placebo (formulation matrix without the active ingredient).

  • Inject a standard solution of the analyte at the LOQ level.

  • Compare the chromatograms. There should be no significant interfering peaks at the retention time of the analyte in the blank and placebo injections.

Linearity and Range

Protocol:

  • Inject the calibration standards in triplicate at a minimum of five concentration levels, ranging from the LOQ (e.g., 1 ng/mL) to 150% of the target concentration (e.g., 500 ng/mL).

  • Construct a calibration curve by plotting the peak area versus the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

Table 3: Example Linearity Data

Concentration (ng/mL)Mean Peak Area%RSD (n=3)
1.01,5204.2%
10.015,4502.5%
50.076,9001.8%
100.0153,2001.1%
250.0385,1000.9%
500.0768,5000.7%
Linear Regression y = 1535x + 120r² = 0.9998
Accuracy and Precision

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision is the closeness of agreement among a series of measurements.[22]

Protocol:

  • Prepare samples by spiking a placebo matrix at three concentration levels (Low, Mid, High), e.g., 3 ng/mL, 100 ng/mL, and 400 ng/mL.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations at the 100% level (100 ng/mL) on the same day.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the % recovery for accuracy and the % RSD for precision.

Table 4: Example Accuracy and Precision Data

LevelConc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD, n=6)
Low 3.02.9598.3%3.5%
Mid 100.0101.2101.2%1.5%
High 400.0396.899.2%1.1%
Intermediate Precision (Mid) 100.0102.1102.1%1.9%
Acceptance Criteria 95-105% ≤ 5.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Protocol:

  • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

  • Prepare and inject six replicates at this concentration.

  • The accuracy (% recovery) should be within 80-120% and precision (%RSD) should be ≤ 10%.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.[22]

Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Parameters to vary include:

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Flow Rate (± 5%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution. The system suitability criteria should still be met.

System Suitability

Before running any analytical sequence, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis. This is a standard requirement outlined in pharmacopeias like the USP.[23][24][25]

Protocol:

  • Inject a mid-level standard solution (e.g., 100 ng/mL) five times.

  • Evaluate the results against the pre-defined criteria.

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Retention Time %RSD ≤ 2.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2500

Logical Diagram for Method Development

The development of this method followed a logical progression from understanding the analyte's properties to selecting the optimal analytical technique.

Caption: Decision-making process for analytical method development.

Conclusion

The Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS) method described provides a sensitive, selective, accurate, and robust solution for the quantification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine. By directly addressing the analytical challenges posed by the analyte's high polarity, this method avoids the complications of derivatization or ion-pairing chromatography. The successful validation against ICH Q2(R1) criteria confirms that the method is reliable and suitable for its intended use in a regulated pharmaceutical environment.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉 CHROMATOGRAPHY Source: USP-NF URL: [Link]

  • Title: Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole Source: PubMed URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Sannova URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Engineering successful analytical methods using HILIC as an alternative retention mechanism Source: Phenomenex URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole Source: Springer Nature Experiments URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Source: ACS Publications URL: [Link]

  • Title: Enantioseparation and detection of triazole fungicides in wheat grain and wheat straw using Convergence Chromatography and mass spectrometry Source: Waters Corporation URL: [Link]

  • Title: Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: (dimethyl-4H-1,2,4-triazol-3-yl)methanamine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PMC URL: [Link]

  • Title: Reverse Phase HPLC Columns Source: GL Sciences URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

Sources

Application

Application Note: Dissolution and Handling Protocol for (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine in In Vitro Cell Assays

Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provide a self-validating, highly reproducible protocol for the solubilization of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provide a self-validating, highly reproducible protocol for the solubilization of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, ensuring maximum compound stability and minimal solvent-induced cytotoxicity during in vitro cell assays.

Physicochemical Profiling & Solvent Rationale

(Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (CAS: 1019258-77-5) is a versatile heterocyclic building block frequently utilized in drug discovery[1]. Before initiating any cell-based assay, it is critical to understand how the compound's structural features dictate its solubility profile.

Table 1: Physicochemical Properties & Solvation Impact

PropertyValueImpact on Dissolution Strategy
Molecular Formula C5H10N4Small molecular size facilitates rapid solvent penetration and solvation.
Molecular Weight 126.16 g/mol Low molecular weight allows for the generation of high-molarity master stocks with minimal powder mass[1].
Structural Features Primary amine, Triazole coreAmphipathic nature: The primary amine is hydrophilic and basic, while the dimethyl-triazole core exhibits hydrophobic character[2].
Optimal Primary Solvent Anhydrous DMSOEnsures complete solvation of both polar and non-polar moieties; prevents aqueous hydrolysis and micro-precipitation[2].
The Causality of Solvent Selection

While the primary amine confers partial aqueous solubility, dissolving the compound directly in cell culture media is strongly discouraged. Direct aqueous dissolution can lead to localized pH spikes (due to the basicity of the primary amine) and incomplete solvation of the hydrophobic dimethyl-triazole core. Dimethyl sulfoxide (DMSO) is an aprotic, amphipathic solvent that acts as a strong hydrogen-bond acceptor. It fully solvates the triazole ring and stabilizes the amine, preventing micro-precipitation and ensuring a homogenous master stock[2].

Mitigating Solvent Toxicity in In Vitro Assays

A critical parameter in cell-based assays is the final concentration of the vehicle (DMSO). While DMSO is the gold standard for small molecule dissolution, concentrations exceeding 0.1% to 0.5% (v/v) can induce significant transcriptomic changes, alter cell membrane permeability, and cause measurable cytotoxicity in sensitive cell lines[3][4].

  • The Self-Validating Rule: Always design your master stock concentration to be at least 1,000-fold higher than your maximum desired assay concentration. This mathematical safeguard guarantees that the final DMSO concentration in the culture media never exceeds the 0.1% (v/v) "gold standard" threshold[5].

Table 2: Master Stock Preparation Guide (Target Volume: 1.0 mL DMSO)

Target Stock ConcentrationCompound Mass RequiredFinal Assay Concentration (1:1000 Dilution)Final DMSO % in Assay
10 mM 1.26 mg10 µM0.1%
50 mM 6.31 mg50 µM0.1%

Step-by-Step Dissolution Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which can degrade the compound or artificially inflate the mass during weighing.

  • Solvation: Weigh the appropriate mass (e.g., 6.31 mg for a 50 mM stock) and add exactly 1.0 mL of sterile, anhydrous cell-culture grade DMSO (>99.9% purity).

  • Agitation: Vortex gently for 30–60 seconds. If the solution remains slightly turbid, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Triazole derivatives can be sensitive to repeated freeze-thaw cycles. Single-use aliquots preserve structural integrity and prevent cumulative moisture absorption.

Phase 2: Intermediate Working Solutions
  • Thawing: Thaw a single aliquot at room temperature immediately prior to the assay.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 10 mM, 1 mM, 100 µM) in 100% DMSO .

    • Causality: Diluting the highly concentrated stock directly into an aqueous buffer can cause a "solvent shift," leading to transient micro-precipitation of the compound. Maintaining the compound in DMSO until the final step ensures it remains fully solvated.

Phase 3: Final Media Preparation
  • Media Spiking: Transfer 1 µL of the appropriate DMSO working solution into 999 µL of pre-warmed, well-buffered culture media (e.g., DMEM supplemented with 25 mM HEPES).

  • Rapid Mixing: Immediately vortex or pipette vigorously to disperse the compound. The final DMSO concentration is now exactly 0.1% (v/v)[5].

  • Cell Treatment: Apply the spiked media to the cells immediately. Do not store aqueous dilutions for future use.

Experimental Workflow Visualization

G Powder Compound Powder (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine Stock Master Stock Solution (50 mM in 100% DMSO) Powder->Stock Weigh & Dissolve DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Add 1.0 mL per 6.31 mg Aliquots Single-Use Aliquots (Store at -20°C) Stock->Aliquots Prevent freeze-thaw Working Intermediate Serial Dilutions (Performed in 100% DMSO) Aliquots->Working Thaw & Dilute Assay Final In Vitro Assay (Final DMSO ≤ 0.1% v/v) Working->Assay 1:1000 Dilution (1 µL into 999 µL) Media Pre-warmed Culture Media (e.g., HEPES-buffered) Media->Assay Rapid mixing

Caption: Workflow for the preparation and dilution of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine.

Quality Control & Troubleshooting

  • pH Monitoring: Because the methylamine group is basic, high concentrations in unbuffered media may raise the pH. Always use media containing a robust buffer system (e.g., 25 mM HEPES) and verify that the phenol red indicator does not shift to a deep magenta upon compound addition.

  • Precipitation Checks: After the final dilution into the culture media, inspect the solution under an inverted phase-contrast microscope. Micro-crystals or turbidity indicate that the compound has crashed out of solution. If this occurs, lower the master stock concentration and ensure the media is fully warmed to 37°C prior to mixing.

References

[1] Title: CAS 1019258-77-5 | (4,5-Dimethyl-4H-1,2,4-triazol-3-YL)methanamine Source: synblock.com URL: 1

[2] Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: nih.gov (PMC) URL: 2

[3] Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: nih.gov (PMC) URL: 3

[4] Title: 5 - Cellular and Molecular Biology Source: cellmolbiol.org URL: 4

[5] Title: What the concentration of DMSO you use in cell culture assays? Source: researchgate.net URL: 5

Sources

Method

Application Note: In Vivo Dosing Guidelines and Vehicle Preparation for (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine

Executive Summary & Physicochemical Profiling (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine is a low-molecular-weight, highly polar, basic building block frequently utilized in early-stage drug discovery. Before advancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(Dimethyl-4H-1,2,4-triazol-3-yl)methylamine is a low-molecular-weight, highly polar, basic building block frequently utilized in early-stage drug discovery. Before advancing this compound into preclinical murine or rat models, researchers must understand how its physicochemical properties dictate vehicle selection and pharmacokinetic (PK) behavior.

The Causality of Formulation: Due to the presence of both a triazole ring and a primary/secondary amine, this molecule acts as a weak base. The amine moiety typically exhibits a pKa between 9.0 and 10.0. At a physiological pH of 7.4, the amine is predominantly protonated (ionized)[1]. This ionization confers high aqueous solubility , rendering heavy, lipophilic co-solvent systems (e.g., Cremophor EL, high concentrations of DMSO, or Tween 80) completely unnecessary. Using such surfactants can introduce confounding vehicle-related toxicities and artifacts in your efficacy data. Instead, simple, isotonic aqueous buffers are the optimal choice.

However, dissolving the free base form of this amine in unbuffered water will strip protons from the solvent, driving the solution's pH upwards of 9.0–10.0. Intravenous (IV) administration of highly alkaline solutions causes severe phlebitis, hemolysis, and injection-site necrosis. Therefore, pH titration is the most critical quality control step in this formulation workflow.

Quantitative In Vivo Dosing Guidelines

Adhering to strict dosing volume limits is critical for animal welfare and data integrity. Excessive volumes can alter physiological parameters (e.g., blood pressure, electrolyte balance) and artificially skew compound absorption rates[2]. The following tables summarize standard for rodents[3].

Table 1: Maximum Recommended Dosing Volumes
Route of AdministrationMouse (20–25 g) Max VolumeRat (200–250 g) Max VolumeFormulation Requirement
Intravenous (IV) 5 mL/kg (~0.1 mL)5 mL/kg (~1.0 mL)Must be a true solution; pH 7.0–7.4
Oral Gavage (PO) 10 mL/kg (~0.2 mL)10 mL/kg (~2.0 mL)Solution or homogenous suspension
Intraperitoneal (IP) 10 mL/kg (~0.2 mL)10 mL/kg (~2.0 mL)Solution preferred; physiological pH
Subcutaneous (SC) 10 mL/kg (~0.2 mL)10 mL/kg (~2.0 mL)Isotonicity is critical to prevent necrosis
Table 2: Recommended Needle Sizes for Administration
Route of AdministrationMouse Needle GaugeRat Needle GaugeNotes
Intravenous (IV) 27G – 30G24G – 26GAdminister via lateral tail vein.
Oral Gavage (PO) 20G – 22G (Bulb tip)16G – 18G (Bulb tip)Measure from mouth to last rib.
Intraperitoneal (IP) 25G – 27G23G – 25GInject in the lower right quadrant.

Experimental Protocol: Vehicle Preparation & Quality Control

This protocol provides a self-validating system for preparing a 10 mg/mL IV dosing solution. By integrating mandatory pH and osmolarity checks, you ensure the formulation is physiologically compatible, thereby protecting the integrity of your pharmacokinetic data.

Materials Required:
  • (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (Free base or HCl salt)

  • 0.9% Sterile Saline (NaCl) or 1X Phosphate-Buffered Saline (PBS)

  • 0.1N Hydrochloric Acid (HCl) and 0.1N Sodium Hydroxide (NaOH) for titration

  • Calibrated micro-pH probe

  • 0.22 µm Polyethersulfone (PES) sterile syringe filters

Step-by-Step Methodology:
  • Calculated Solvation: Weigh the appropriate mass of the compound. For a 10 mg/mL target concentration in a 25g mouse (dosed at 5 mL/kg), a 50 mg/kg dose is achieved. Add 90% of the final required volume of 0.9% Saline to the vial.

  • Vortex & Sonication: Vortex the mixture for 60 seconds. Because the compound is highly polar, it should dissolve rapidly. If utilizing the free base, the solution will become highly alkaline.

  • Self-Validating pH Titration (Critical): Insert a micro-pH probe into the solution.

    • If pH > 8.0: Slowly titrate with 0.1N HCl dropwise while stirring until the pH stabilizes between 7.0 and 7.4 . This converts the free amine into a highly soluble hydrochloride salt in situ[1].

    • If pH < 6.0: (Rare, unless starting with an acidic salt), titrate with 0.1N NaOH.

  • Volume Adjustment: Once the target pH is reached, add 0.9% Saline to reach the final volumetric mark (100% volume).

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a sterile, pyrogen-free dosing vial. Note: PES is recommended over Nylon to minimize non-specific binding of basic amines.

FormulationWorkflow A Weigh (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine B Dissolve in 0.9% Saline or PBS (Target Conc: 1-10 mg/mL) A->B C Measure pH of Solution B->C D pH > 7.4? Titrate with 0.1N HCl C->D If Basic (Free Amine) E pH 7.0 - 7.4 Optimal for In Vivo C->E If Neutral (Salt Form) D->E pH Adjusted F Sterile Filtration (0.22 µm PES) E->F G In Vivo Administration (IV, PO, IP) F->G

Workflow for the aqueous formulation and pH-dependent quality control of basic triazole-amines.

Pharmacokinetic (PK) & ADME Considerations

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of polar triazole-amines allows researchers to logically design blood sampling timepoints.

  • Absorption (PO Dosing): Because the molecule is highly ionized at intestinal pH (LogD < 0), transcellular passive diffusion across the lipid bilayer of the gastrointestinal tract will be poor. Oral absorption will likely rely on paracellular transport (through tight junctions) or active uptake via solute carrier (SLC) transporters. Expect moderate to low oral bioavailability[1].

  • Distribution: Highly hydrophilic molecules typically exhibit a low Volume of Distribution (Vd), restricting them primarily to the extracellular fluid compartment. Penetration across the Blood-Brain Barrier (BBB) is expected to be negligible unless actively transported.

  • Metabolism & Clearance: Small, polar amines are often poor substrates for hepatic Cytochrome P450 (CYP) enzymes. Instead, they are typically cleared rapidly via renal excretion (glomerular filtration) in their unchanged form. Due to this rapid clearance, in vivo half-life ( t1/2​ ) is expected to be short (typically < 2 hours in rodents), necessitating frequent dosing or continuous infusion for sustained exposure.

ADMEPathway PO Oral (PO) Dosing Gut GI Tract (Polarity limits passive diffusion) PO->Gut IV Intravenous (IV) Dosing Blood Systemic Circulation (Low Plasma Protein Binding) IV->Blood 100% Bioavailable Gut->Blood Paracellular Transport Tissues Peripheral Tissues (Low Vd, Poor BBB Penetration) Blood->Tissues Distribution Kidney Renal Excretion (Primary Clearance Route) Blood->Kidney Rapid Clearance Liver Hepatic Metabolism (Minor Phase II Pathway) Blood->Liver Minor Pathway Tissues->Blood Redistribution Liver->Kidney Metabolites

Predicted ADME pharmacokinetic profile for highly polar, low-molecular-weight triazole-amines.

References

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD Guidelines for the Testing of Chemicals (via NIH) URL:[Link]

  • Physicochemical Properties and ADME Profiling Source: Frontage Laboratories URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of (4,5-dimethyl-4H-1,2,4-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine , a highly polar and sterically demanding building block frequently utilized in medicinal chemistry.

Direct condensation of hydrazides with amidines to form highly substituted 1,2,4-triazoles often results in poor regioselectivity and complex mixtures. To bypass these issues, this guide details a highly efficient, self-validating three-step divergent pathway utilizing a 1,3,4-oxadiazole intermediate.

Mechanistic Strategy & Pathway Causality

The optimized synthetic route relies on three distinct chemical transformations, each chosen to maximize thermodynamic control and regioselectivity:

  • Oxadiazole Formation: N-Boc-glycine hydrazide is condensed with triethyl orthoacetate. The orthoester acts as both the solvent and the acetyl source.

  • Triazole Annulation: The 1,3,4-oxadiazole undergoes a nucleophilic ring-opening by methylamine, followed by a dehydration-driven recyclization. Density functional theory (DFT) and mechanistic studies demonstrate that the formation of the 1,2,4-triazole is thermodynamically favored over the oxadiazole when subjected to elevated temperatures and primary amines 12.

  • Anhydrous Deprotection: The Boc group is cleaved using anhydrous HCl in dioxane. Because triazole-containing primary amines are highly hygroscopic and water-soluble, avoiding aqueous workups is critical to preventing catastrophic yield loss [[3]]().

SynthesisWorkflow A N-Boc-glycine hydrazide + Triethyl orthoacetate B 2-(N-Boc-aminomethyl) -5-methyl-1,3,4-oxadiazole A->B p-TsOH, 80°C (- EtOH) C 3-(N-Boc-aminomethyl) -4,5-dimethyl-4H-1,2,4-triazole B->C MeNH2, EtOH 120°C (Sealed) D (4,5-Dimethyl-4H-1,2,4-triazol -3-yl)methanamine HCl C->D 4M HCl/Dioxane Room Temp

Reaction pathway for the synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine.

Quantitative Optimization Data

To ensure reproducibility, benchmark your in-process controls against the following optimized parameters:

Reaction StepKey ReagentsOptimal Temp / TimeExpected YieldCritical Optimization Parameter
1. Oxadiazole Formation Triethyl orthoacetate, p-TsOH (cat.)80°C / 4 hours85–90%Continuous distillation of ethanol byproduct.
2. Triazole Annulation 33% MeNH₂ in EtOH120°C / 16 hours70–80%Use of a sealed pressure vessel to prevent MeNH₂ loss.
3. Boc Deprotection 4.0 M HCl in Dioxane20°C / 2 hours>95%Strictly anhydrous conditions; product isolation via filtration.

Validated Experimental Protocols

Step 1: Synthesis of 2-(N-Boc-aminomethyl)-5-methyl-1,3,4-oxadiazole

Causality: Triethyl orthoacetate serves as both the solvent and the electrophile. The addition of catalytic p-toluenesulfonic acid (p-TsOH) activates the orthoester, while heating drives the condensation forward.

  • Suspend N-Boc-glycine hydrazide (1.0 equiv) in triethyl orthoacetate (5.0 equiv).

  • Add p-TsOH monohydrate (0.05 equiv).

  • Equip the reaction flask with a short-path distillation head. Heat the mixture to 80°C. Note: Distilling off the generated ethanol prevents the reaction from stalling at equilibrium.

  • Stir for 4 hours.

  • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar hydrazide spot should disappear, replaced by a faster-running UV-active oxadiazole spot.

  • Concentrate the mixture in vacuo and purify via silica gel plug to yield the oxadiazole as a white solid.

Step 2: Synthesis of 3-(N-Boc-aminomethyl)-4,5-dimethyl-4H-1,2,4-triazole

Causality: The conversion of the oxadiazole to the triazole requires nucleophilic attack by methylamine followed by dehydration. Because methylamine is highly volatile, open-flask heating will result in reagent evaporation before the high activation energy of the cyclization step is reached.

  • Dissolve the 1,3,4-oxadiazole intermediate (1.0 equiv) in a 33% solution of methylamine in absolute ethanol (10.0 equiv).

  • Transfer the solution to a heavy-walled pressure vessel (e.g., a Q-Tube or sealed bomb) and seal tightly.

  • Heat the vessel behind a blast shield to 120°C for 16 hours.

  • Self-Validation: LC-MS analysis should show the complete disappearance of the oxadiazole mass and the appearance of the[M+H]⁺ peak corresponding to the triazole. Visually, the solution may darken slightly, but no precipitate should form.

  • Cool to room temperature, carefully vent the pressure, and concentrate in vacuo. Triturate the crude residue with diethyl ether to afford the pure protected triazole.

Step 3: Synthesis of (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride

Causality: Triazoles containing primary amines are incredibly polar. Using standard aqueous workups (e.g., TFA deprotection followed by NaOH neutralization and organic extraction) will trap the product in the aqueous layer. Anhydrous HCl in dioxane forces the product to precipitate as a clean salt 3.

  • Suspend the Boc-protected triazole in anhydrous dichloromethane (DCM) and cool to 0°C under nitrogen.

  • Add 4.0 M HCl in dioxane (5.0 equiv) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: The evolution of isobutylene gas (bubbling) indicates active deprotection. As the Boc group is cleaved, the product will precipitate out of the solvent mixture as a dense white crystalline solid.

  • Add cold diethyl ether to maximize precipitation, filter the solid, wash with additional ether, and dry under high vacuum to yield the dihydrochloride salt.

Troubleshooting & FAQs

Q: My LC-MS shows a major intermediate with a mass +18 Da higher than my target triazole during Step 2. What is this, and how do I fix it? A: This is the uncyclized N-methyl-N'-acyl-hydrazide intermediate. The initial ring-opening of the oxadiazole by methylamine is rapid, but the subsequent dehydration to close the triazole ring requires significant thermal energy. Solution: Your reaction has not reached the necessary activation energy. Ensure your pressure vessel is completely sealed (check O-rings) to maintain internal pressure, and verify your heating block is accurately reaching 120–130°C.

Q: Why am I recovering very little product after the Boc deprotection (Step 3)? A: (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine is highly polar and extremely water-soluble. If you attempted a standard aqueous workup (e.g., neutralizing with NaHCO₃ and extracting with EtOAc or DCM), the product remained entirely in the aqueous layer. Solution: Strictly adhere to the anhydrous HCl in dioxane protocol. Isolate the product exclusively via simple filtration of the precipitated hydrochloride salt.

Q: The oxadiazole formation (Step 1) is stalling at 50% conversion. How can I drive it to completion? A: The condensation releases ethanol, which establishes a thermodynamic equilibrium. Additionally, adventitious water in your reagents can hydrolyze the triethyl orthoacetate before it reacts. Solution: Ensure your reagents are dry. More importantly, equip your reaction flask with a short-path distillation head to continuously remove ethanol as it forms, driving the equilibrium strictly toward the oxadiazole product according to Le Chatelier's principle.

References

  • Structural Study of Potent Triazole-Based Inhibitors of Staphylococcus aureus Biotin Protein Ligase ACS Medicinal Chemistry Letters[Link][3]

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides ACS Publications[Link][1]

  • 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents Arabian Journal of Chemistry[Link][2]

Sources

Optimization

resolving common impurities in(dimethyl-4H-1,2,4-triazol-3-yl)methylamine crystallization

Technical Support Center: Crystallization & Purification of (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine Welcome to the Technical Support Center. As application scientists, we know that isolating small, highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Purification of (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine

Welcome to the Technical Support Center. As application scientists, we know that isolating small, highly polar, nitrogen-rich heterocycles presents unique thermodynamic and kinetic challenges. (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1019258-77-5)[1][2] is particularly prone to oiling out (liquid-liquid phase separation) and trapping isobaric synthetic impurities within its hydrogen-bonded network.

This guide provides causality-driven, field-proven methodologies to resolve common impurity profiles and achieve >99% purity during crystallization.

Section 1: Quantitative Impurity Profile

Understanding the physicochemical differences between the target API and its common synthetic impurities is the foundation of a successful purge strategy.

CompoundRoleMW ( g/mol )Relative PolarityPrimary Purge Strategy
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine Target API126.16HighN/A (Target)
1H-Regioisomer Synthetic Impurity126.16ModerateSelective Salt Crystallization
N,N-dialkylated amine Over-reaction Impurity>140.20LowLiquid-Liquid Extraction (Acidic)
Hydrazine derivatives Unreacted PrecursorVariableVery HighAqueous Wash / Scavenger Resin

Section 2: Troubleshooting FAQs

Q1: During final crystallization, my product "oils out" instead of forming a crystalline solid. How do I force nucleation? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solute in the solvent system drops below the saturation temperature. The free base of this triazole is highly polar and strongly hydrogen-bonded, drastically lowering its lattice energy and causing it to separate as a dense, viscous liquid. Causality & Solution: You must increase the lattice energy of the system. Convert the free base to its dihydrochloride salt (CAS 1258639-69-8)[3]. The introduction of strong ionic interactions forces rigid crystal packing. Use anhydrous HCl in isopropanol (iPrOH) to precipitate the salt cleanly.

Q2: HPLC analysis shows a persistent 5-10% impurity with the exact same mass (isobaric). What is it, and how do I remove it? A: This is almost certainly the 1H-regioisomer (e.g., (1,5-dimethyl-1H-1,2,4-triazol-3-yl)methanamine). During the cyclization of the triazole ring, tautomerization prior to N-alkylation can yield both the 1H and 4H isomers. Causality & Solution: The 4H-isomer is more sterically hindered around the N4 position, altering its dipole moment and pKa compared to the asymmetric 1H-isomer. By utilizing selective salt crystallization (see Protocol A), the 4H-isomer dihydrochloride precipitates preferentially in cold alcohols, leaving the more soluble 1H-isomer salt dissolved in the mother liquor.

Q3: How do I purge unreacted starting materials or over-alkylated amines? A: Over-alkylation at the primary methanamine group (forming secondary or tertiary amines) fundamentally changes the molecule's lipophilicity. Causality & Solution: Because the primary amine is more nucleophilic than the triazole nitrogens, over-alkylation preferentially occurs there, increasing the partition coefficient (logP). Utilize a reverse acid-base wash (see Protocol B). By dissolving the crude mixture in dilute aqueous HCl, you can extract the aqueous phase with a non-polar solvent like methyl tert-butyl ether (MTBE). The lipophilic over-alkylated impurities will partition into the organic phase, while your highly polar, fully protonated target remains safely in the aqueous phase.

Section 3: Self-Validating Experimental Protocols

Protocol A: Selective Dihydrochloride Salt Crystallization

Objective: Isolate the 4H-isomer and purge the 1H-regioisomer via thermodynamic control.

  • Dissolution: Suspend 1.0 eq of crude (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine free base in 10 volumes of anhydrous isopropanol (iPrOH) at 20°C.

    • Validation Check: The free base should fully dissolve. If the solution remains turbid, inorganic salts are present. Correction: Filter the solution through a pad of Celite before proceeding.

  • Acidification: Slowly add 2.1 eq of anhydrous HCl (5M to 6M in iPrOH) dropwise over 30 minutes, maintaining the internal temperature below 30°C.

    • Validation Check: An exotherm should be observed, confirming salt formation. The pH of an aliquot spotted on wet pH paper must read < 2. If pH > 2, add additional HCl in 0.1 eq increments.

  • Nucleation & Aging: Cool the mixture to 0–5°C at a controlled rate of 0.5°C/min. Hold for 2 hours.

    • Validation Check: A dense white crystalline slurry should form. If the mixture oils out, the cooling rate was too fast or residual water is present. Correction: Reheat to 40°C, add 5 mg of authentic dihydrochloride seed crystals, and cool at a slower rate of 0.1°C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of cold (0°C) iPrOH. Dry under vacuum at 40°C to constant weight.

Protocol B: Free Base Recovery (Reverse Acid-Base Wash)

Objective: Purge over-alkylated impurities and recover the pure free base from the salt.

  • Aqueous Dissolution: Dissolve the pure dihydrochloride salt (from Protocol A) in 5 volumes of deionized water.

  • Organic Wash (Purge): Add 3 volumes of MTBE. Stir vigorously for 10 minutes and separate the layers.

    • Validation Check: Analyze the MTBE layer via TLC or LC-MS. It should contain the lipophilic over-alkylated impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 50% w/w NaOH aqueous solution until the pH reaches 11–12.

    • Validation Check: The pH must be strictly ≥ 11 to ensure complete deprotonation of the primary amine.

  • Extraction: Extract the aqueous layer with 4 x 5 volumes of a polar organic solvent (e.g., 10% MeOH in Dichloromethane).

    • Validation Check: Spot the final aqueous layer on a TLC plate and stain with ninhydrin. If a purple spot appears, the target is still in the aqueous phase. Correction: Add NaCl to saturate the aqueous layer and perform an additional extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Section 4: Mechanistic & Workflow Visualizations

Workflow Crude Crude Free Base (4H & 1H isomers) Acid Add Anhydrous HCl in Isopropanol Crude->Acid Salt Dihydrochloride Salt Precipitation Acid->Salt Crystallization MotherLiq Mother Liquor (1H-isomer enriched) Acid->MotherLiq Filtration Base Neutralization (NaOH) & Extraction Salt->Base Pure Pure 4H-Isomer (>99% Purity) Base->Pure

Workflow for isolating 4H-triazole via selective dihydrochloride salt crystallization.

Mechanism Precursor Hydrazine Precursor + Amidine Derivative Cyclization Triazole Ring Closure (Tautomeric Shift) Precursor->Cyclization Path4H N4-Alkylation (Target Pathway) Cyclization->Path4H Path1H N1-Alkylation (Kinetic Impurity) Cyclization->Path1H Target (4,5-dimethyl-4H- 1,2,4-triazol-3-yl)methanamine Path4H->Target Impurity (1,5-dimethyl-1H- 1,2,4-triazol-3-yl)methanamine Path1H->Impurity

Mechanistic divergence leading to 4H (target) and 1H (impurity) triazole regioisomers.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine Storage

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who experience titer loss, discoloration, or failed couplings when using (dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who experience titer loss, discoloration, or failed couplings when using (dimethyl-4H-1,2,4-triazol-3-yl)methylamine (also known as (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine).

While the 1,2,4-triazole core is an exceptionally stable, electron-rich heterocycle, the primary aliphatic amine side-chain is the molecule's Achilles' heel. This guide provides a deep dive into the causality of its degradation, actionable troubleshooting, and self-validating protocols to ensure absolute chemical integrity during long-term storage.

Part 1: Core Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. The primary amine group (-NH₂) possesses a highly nucleophilic lone pair of electrons. When exposed to ambient conditions, this lone pair acts as a gateway for two destructive pathways:

  • Oxidative Degradation: In the presence of atmospheric oxygen, primary amines undergo single-electron transfer (SET) or radical-mediated auto-oxidation. This initially forms a hydroxylamine intermediate, which rapidly dehydrates or further oxidizes into oximes, imines, and eventually complex azo-polymers ()[1].

  • Carbamylation: The nucleophilic nitrogen readily attacks electrophilic atmospheric carbon dioxide (CO₂), forming insoluble carbamate salts. This manifests as a white crust around the cap of your reagent vial and permanently reduces the active titer of your free base.

OxidationPathway A Primary Amine (Free Base) B Hydroxylamine Intermediate A->B Oxidation (SET) D Carbamate Salt (Crust Formation) A->D Nucleophilic Attack O2 O2 / ROS O2->B Reactant C Oxime / Imine (Degradation) B->C Dehydrogenation CO2 Atmospheric CO2 CO2->D Reactant

Mechanistic pathways of primary amine degradation via oxidation and CO2 absorption.

Part 2: Troubleshooting Guides & FAQs

Q: My (dimethyl-4H-1,2,4-triazol-3-yl)methylamine free base turned yellow/brown after a few weeks in the fridge. Is it still usable? A: The discoloration is a direct visual indicator of oxidative degradation, specifically the formation of highly conjugated oximes or azo compounds. Do not use it for sensitive cross-coupling or amidation reactions, as these impurities will poison transition-metal catalysts and complicate purification. You must repurify the batch via vacuum distillation or acid-base extraction before proceeding.

Q: Why do you recommend Argon over Nitrogen for inert storage? A: Causality lies in gas density. Argon (1.78 g/L) is significantly denser than ambient air (1.29 g/L) and Nitrogen (1.25 g/L). When you open a vial sparged with Nitrogen, the gas rapidly diffuses and mixes with ambient oxygen. Argon, however, acts as a heavy fluid, settling at the bottom of the vial and creating a physical "blanket" over your amine that effectively displaces O₂ and CO₂ at the liquid/solid interface ()[2].

Q: I need to store this compound for over a year for a long-term drug development campaign. What is the absolute best strategy? A: You must chemically deactivate the lone pair by converting the free base into a hydrochloride (HCl) salt. Protonating the amine yields an ammonium cation (-NH₃⁺). Because the lone pair is now participating in a covalent bond with a proton, it can no longer undergo single-electron transfer (oxidation) or nucleophilic attack (carbamylation). The HCl salt is indefinitely stable under standard conditions ()[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Argon Freeze-Pump-Thaw for Free Base Storage (Short-to-Medium Term)

Use this protocol if you must store the amine as a free base for immediate downstream use (1–6 months).

  • Transfer: In a glovebox or under a steady stream of Argon, transfer the (dimethyl-4H-1,2,4-triazol-3-yl)methylamine to a heavy-walled amber borosilicate Schlenk tube. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical initiation.

  • Freeze: Submerge the sealed tube in a liquid nitrogen (LN₂) bath until the amine is completely frozen solid.

  • Pump: Open the valve to a high-vacuum Schlenk line (≤ 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and remove the tube from the LN₂ bath. Allow it to thaw completely at room temperature.

    • Self-Validation Check: During the thaw phase, you will observe bubbles violently escaping from the liquid. This validates that dissolved O₂ and CO₂ are being forced out of the matrix.

  • Cycle: Repeat steps 2–4 three times.

    • Self-Validation Check: By the third thaw cycle, bubbling should completely cease. The absence of bubbles validates that the liquid is fully degassed.

  • Backfill & Seal: Backfill the tube with ultra-high purity (UHP) Argon, seal tightly with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.

Protocol B: Conversion to Hydrochloride Salt (Ultra-Long-Term Storage)

Use this protocol to permanently protect the amine for storage exceeding 6 months.

  • Dissolution: Dissolve the free base amine in anhydrous diethyl ether (10 mL per gram of amine) in a round-bottom flask under Argon.

  • Precipitation: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring vigorously.

    • Self-Validation Check: The free base is highly soluble in ether, whereas the HCl salt is completely insoluble. The immediate formation of a dense, white, free-flowing precipitate validates successful protonation. If a sticky oil forms instead, it indicates moisture contamination; you must decant the solvent, azeotrope with toluene, and triturate with fresh anhydrous ether.

  • Isolation: Filter the white precipitate through a sintered glass funnel under a blanket of Argon. Wash twice with cold anhydrous ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight at room temperature. Store the resulting stable powder in an amber vial at 4°C or room temperature.

Part 4: Data Presentation

The following table synthesizes quantitative stability data to help you select the appropriate storage methodology based on your project timeline.

Storage ConditionAtmosphereTemp (°C)Light ExposurePurity at 6 Mos.Degradation Rate (%/mo)Primary Degradant
Free Base (Raw) Ambient Air25°CAmbient< 40%~10.0%Oximes / Carbamates
Free Base Ambient Air4°CDark~ 82%~3.0%Oximes
Free Base (Degassed) UHP Argon-20°CDark> 98%< 0.3%Trace Hydroxylamines
HCl Salt Ambient Air25°CDark> 99.5%< 0.05%None (Highly Stable)

Part 5: Storage Decision Workflow

StorageWorkflow Start Synthesized/Purchased Amine Decision Storage Duration? Start->Decision Short Short-Term (< 6 months) Decision->Short Long Long-Term (> 6 months) Decision->Long Argon Argon Sparging & Freeze-Pump-Thaw Short->Argon Salt Convert to HCl Salt (Ethereal HCl) Long->Salt Store20 Seal in Amber Vial Store at -20°C Argon->Store20 StoreRT Desiccator Storage at 4°C or RT Salt->StoreRT

Decision matrix and workflow for short-term versus long-term storage of sensitive amines.

References

  • Oyaizu, T., et al. "Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Lobo Sacchelli, B. A., et al. "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators." Organometallics, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectra analysis for(dimethyl-4H-1,2,4-triazol-3-yl)methylamine structural validation

Objective Comparison Guide: Automated Structure Verification (ASV) vs. Traditional Manual NMR Analysis for Triazole Structural Validation Target Audience: Researchers, Analytical Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Automated Structure Verification (ASV) vs. Traditional Manual NMR Analysis for Triazole Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine

Mechanistic Challenges & The Causality of Experimental Choices

Validating the exact regiochemistry of nitrogen-rich heterocycles is a notorious bottleneck in drug development. When synthesizing (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine, the primary analytical hurdle is proving the exact site of N-alkylation. Because the 1,2,4-triazole core contains three nitrogen atoms, methylation can theoretically occur at N1, N2, or N4.

Traditional 1D 1 H and 13 C NMR are often insufficient for this task. The quaternary carbons of the triazole ring (C3 and C5) exhibit nearly identical chemical shifts (~150–154 ppm). Consequently, standard 1 H- 13 C HMBC correlations from the N-methyl and C-methyl groups to these carbons are ambiguous, making it nearly impossible to confidently distinguish the 4,5-dimethyl isomer from the 1,5-dimethyl or 2,5-dimethyl variants.

To break this ambiguity, 1 H- 15 N HMBC is the mandatory experimental choice. The chemical shift of an alkylated, pyrrole-type nitrogen (N4) resonates significantly upfield (~150-160 ppm) compared to bare, pyridine-type nitrogens (N1, N2), which resonate around 240-250 ppm. By mapping the long-range 3JHN​ and 2JHN​ couplings from the methyl protons to the 15 N nuclei, the exact regiochemistry is unambiguously locked[1].

Technology Comparison: ASV vs. Manual Elucidation

Traditional Manual Analysis relies heavily on a chemist's subjective interpretation of 2D correlations. This introduces a severe risk of "confirmation bias," where the analyst subconsciously forces the spectral data to fit the expected synthetic outcome, potentially missing unexpected regioisomers.

Automated Structure Verification (ASV) eliminates this bias by employing [2]. Instead of testing a single proposed structure, the ASV engine automatically generates all possible regioisomers, predicts their multiparametric NMR shifts, and mathematically scores them against the experimental dataset to produce a ranked Match Factor (MF). ASV expands the experimental data used, moving beyond 1D 1 H NMR to include 2D correlation data, significantly reducing false positive rates[3].

G cluster_manual Traditional Manual Workflow cluster_asv Automated Structure Verification Start NMR Data Acquisition (1H, 13C, 15N HMBC) M1 Manual Peak Picking Start->M1 A1 Automated Deconvolution Start->A1 M2 Subjective 2D Correlation M1->M2 M3 Confirmation Bias Risk M2->M3 Final Validated Structure: (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine M3->Final A2 Concurrent Isomer Generation A1->A2 A3 Match Factor Scoring A2->A3 A3->Final

Figure 1: Workflow comparison of Manual vs. ASV analysis for triazole structural validation.

Quantitative Data Presentation

Table 1: Performance Comparison - ASV vs. Manual Analysis

MetricTraditional Manual AnalysisAutomated Structure Verification (ASV)
Throughput (per structure) 45 - 90 minutes< 2 minutes
Confirmation Bias Risk High (Single-structure focus)Zero (Unbiased CCV algorithm)
False Positive Rate 12 - 18%< 2% (when utilizing 15 N HMBC)
Isomer Discrimination Subjective / AmbiguousObjective (Ranked Match Factor Scoring)
Data Integration Manual peak picking requiredFully automated spectral deconvolution

Table 2: Diagnostic NMR Data for (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine

NucleusChemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )Structural Significance
N4-CH 3​ ( 1 H)3.52 (s, 3H)C3 (153.2), C5 (150.1), N4 (155.4) Proves methylation at N4 (pyrrole-type N)
C5-CH 3​ ( 1 H)2.31 (s, 3H)C5 (150.1), N4 (155.4) Confirms methyl group at C5 adjacent to N4
C3-CH 2​ - ( 1 H)3.85 (s, 2H)C3 (153.2), N4 (155.4) Links the methylamine arm to C3
N1 / N2 ( 15 N)~245.0None observed from methylsConfirms N1/N2 are unsubstituted

Experimental Protocol: Self-Validating ASV Workflow

To ensure absolute trustworthiness, the following protocol represents a self-validating system. The inclusion of 15 N HMBC acts as an internal control; if the ASV algorithm attempts to pass an incorrect isomer, the 15 N correlation mismatch will mathematically force the Match Factor below the passing threshold.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the synthesized (dimethyl-4H-1,2,4-triazol-3-yl)methylamine in 600 μ L of DMSO- d6​ . Causality: DMSO- d6​ is chosen to prevent the rapid proton exchange of the -NH 2​ group, which would otherwise broaden the signals and obscure potential correlations.

  • Transfer to a standard 5 mm NMR tube.

Step 2: Multiparametric NMR Acquisition

  • Acquire standard 1D 1 H (16 scans) and 1D 13 C (1024 scans) spectra at 298 K.

  • Acquire 2D 1 H- 13 C HSQC to map all direct C-H attachments.

  • Acquire 2D 1 H- 13 C HMBC optimized for long-range couplings ( JCH​ = 8 Hz).

  • Critical Step: Acquire 2D 1 H- 15 N HMBC at natural abundance. Optimize the delay for long-range JHN​ couplings (typically 5-8 Hz)[4]. Modern cryoprobes or optimized benchtop systems can achieve sufficient signal-to-noise for 15 N at natural abundance within 2-4 hours[5].

Step 3: Automated Structure Verification (ASV) Execution

  • Import the raw FID files into the ASV platform.

  • Input the proposed structure: (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine.

  • Execute CCV (Combined Concurrent Verification): Instruct the software to generate all regioisomers (e.g., 1,5-dimethyl, 2,5-dimethyl).

  • Algorithmic Deconvolution: The software automatically peak-picks, integrates, and aligns the 1D and 2D datasets.

  • Match Factor (MF) Scoring: The ASV engine predicts the chemical shifts for all generated isomers and compares them to the experimental data.

  • Validation: The correct 4,5-dimethyl isomer will yield an MF > 0.85 (Green/Pass), driven by the perfect alignment of the 15 N HMBC correlations. Incorrect isomers will yield an MF < 0.50 (Red/Fail) due to severe 1 H- 15 N correlation penalties.

Conclusion

While traditional manual NMR analysis is highly susceptible to confirmation bias when evaluating complex triazole regioisomers, Automated Structure Verification (ASV) provides a mathematically rigorous, unbiased alternative. By combining ASV algorithms with high-resolution 1 H- 15 N HMBC data, drug development professionals can achieve near-zero false positive rates, drastically accelerating structural validation workflows.

Sources

Comparative

Comparative LC-MS/MS Fragmentation Guide: (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine vs. Traditional Triazole Scaffolds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction The accurate quantification and structural characterization of highly polar, nitrogen-rich heterocycles remain a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

The accurate quantification and structural characterization of highly polar, nitrogen-rich heterocycles remain a significant analytical challenge in pharmacokinetics and drug development. (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (CAS 1019258-77-5) is an increasingly utilized pharmaceutical intermediate and building block. However, unlike traditional, simpler triazole metabolites, its dense substitution pattern fundamentally alters its ionization efficiency and tandem mass spectrometry (MS/MS) fragmentation behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric performance of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine against conventional alternatives (such as unsubstituted 1,2,4-triazole and triazole-alanine). This guide provides field-proven, self-validating methodologies for robust LC-MS/MS assay development, explaining the causality behind every analytical choice.

The Mechanistic Causality of Triazole Fragmentation

To develop a reliable Multiple Reaction Monitoring (MRM) assay, one must understand the thermodynamic drivers of gas-phase dissociation. Unsubstituted 1,2,4-triazoles are notoriously difficult to analyze via LC-MS/MS due to their poor fragmentation efficiency, often yielding only a single diagnostic fragment ion (e.g., m/z 43 from m/z 70) as detailed in 1[1]. This lack of secondary transitions severely limits assay selectivity in complex biological matrices.

In contrast, the structural architecture of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine provides multiple favorable cleavage sites:

  • Protonation Site: Under Electrospray Ionization (ESI+), the primary aliphatic amine acts as the most basic site, readily accepting a proton to form the [M+H]+ precursor at m/z 127.1.

  • Primary Neutral Loss: The dominant fragmentation pathway is the loss of ammonia (-17 Da) to yield m/z 110.1. This is a low-energy pathway driven by the formation of a resonance-stabilized carbocation adjacent to the triazole ring, a pattern consistent with 2[2].

  • Secondary Cleavages: Higher collision energies induce the loss of the aminomethyl radical (-30 Da) yielding m/z 97.1, and the cleavage of the triazole core itself, expelling acetonitrile (-41 Da) from the dimethyl-substituted positions to yield m/z 86.1, similar to the3[3].

Fragmentation M [M+H]+ m/z 127.1 F1 Product Ion m/z 110.1 (- NH3) M->F1 CE: 15 eV F2 Product Ion m/z 97.1 (- •CH2NH2) M->F2 CE: 25 eV F3 Product Ion m/z 86.1 (- CH3CN) M->F3 CE: 35 eV

Fig 1. MS/MS fragmentation pathways of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine.

Comparative Analytical Performance

When benchmarking (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine against alternative triazole scaffolds, the primary metrics of interest are retention capability, ionization efficiency, and MRM selectivity.

Table 1: MS/MS Transition and Performance Comparison
CompoundPrecursor [M+H]+ Quantifier Ion (CE)Qualifier Ion (CE)Fragmentation EfficiencySelectivity in Matrix
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine 127.1110.1 (15 eV)97.1 (25 eV)High (Multiple pathways)Excellent
1,2,4-Triazole 70.143.1 (30 eV)N/ALow (Single fragment)Poor (High background noise)
Triazole-alanine 157.170.1 (20 eV)111.1 (25 eV)ModerateGood

Data Interpretation: The presence of the methylamine group in the target compound not only increases the precursor mass beyond the low-mass chemical noise region but also provides a highly specific qualifier transition. This eliminates the false positives commonly associated with the single-transition analysis of unsubstituted 1,2,4-triazole.

Self-Validating Experimental Protocol

Because polar triazoles exhibit negligible retention on standard C18 reversed-phase columns, they co-elute with the void volume, leading to severe ion suppression. To counteract this, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .

This protocol is designed as a self-validating system : it incorporates a continuous internal standard monitoring step to dynamically verify extraction recovery and ionization stability, ensuring that any matrix effects are immediately flagged.

Workflow S1 Sample Prep (Protein Ppt & IS Spike) S2 Chromatography (HILIC Separation) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Data Validation (Ion Ratio Check) S3->S4

Fig 2. Self-validating LC-MS/MS workflow for polar triazole derivatives.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Self-Validation Step: Spike with 10 µL of stable isotope-labeled internal standard (e.g., 13C,15N -labeled triazole analogue) to a final concentration of 50 ng/mL. This ensures every sample has an internal baseline to correct for ionization fluctuations.

  • Add 150 µL of ice-cold Acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Phenomenex Kinetex HILIC (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The acidic pH ensures the primary amine remains fully protonated, maximizing ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B. (Note: In HILIC, the aqueous phase is the strong solvent).

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 450°C.

  • MRM Transitions: Monitor m/z 127.1 → 110.1 (Quantifier, CE 15 eV) and m/z 127.1 → 97.1 (Qualifier, CE 25 eV).

Step 4: System Validation & Acceptance Criteria

  • The assay is considered valid only if the Qualifier/Quantifier ion ratio for the target compound remains within ±15% of the ratio established by the neat analytical standard. Deviations indicate unresolved matrix interference.

Conclusion

Compared to basic triazole metabolites, (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine offers superior analytical tractability. Its distinct fragmentation pathways—specifically the sequential loss of ammonia and the aminomethyl radical—enable highly selective MRM assays. By pairing these structural advantages with a self-validating HILIC-MS/MS protocol, researchers can achieve robust, interference-free quantification in complex biological matrices.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX Technical Notes.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.
  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporizhzhia State Medical and Pharmaceutical University.

Sources

Validation

validating the chemical purity of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine using LC-MS

Title: Validating the Chemical Purity of (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine: A Comparative LC-MS Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Chemical Purity of (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine: A Comparative LC-MS Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying and verifying the purity of highly polar, basic small molecules. (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine presents a classic chromatographic challenge. Structurally, it features a 1,2,4-triazole core coupled with a primary methylamine group. This combination results in a highly hydrophilic and basic analyte (pKa ~9.5) that defies conventional reversed-phase (RP) retention mechanisms.

When validating the chemical purity of such compounds for drug development or synthetic verification, the analytical method must not only retain the primary analyte but also resolve it from structurally similar synthetic impurities (e.g., unreacted triazole precursors or regioisomers). This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Aqueous Normal Phase (ANP) chromatography, providing a self-validating HILIC-MS protocol to ensure robust purity analysis.

Chromatographic Strategy Comparison: Causality Behind the Choices

Why do standard methods fail for polar amines? In RPLC, retention relies on hydrophobic partitioning. (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine is heavily solvated in aqueous mobile phases, causing it to elute in or near the void volume[1]. When analytes co-elute with the void volume, they suffer from severe ion suppression in the mass spectrometer due to unretained salts and matrix components[2].

To overcome this, we must evaluate alternative stationary phase strategies:

Table 1: Comparison of LC-MS Strategies for Polar Triazole Amines

ParameterReversed-Phase (C18)Aqueous Normal Phase (ANP)HILIC (Zwitterionic/Amide)
Retention Mechanism Hydrophobic partitioningDirect Si–C ligand bondingHydrophilic partitioning + Electrostatic
Analyte Retention Very Poor (Elutes in void)Good (No hydration shell)Excellent (Strong retention)
Peak Shape Poor (Severe tailing due to silanols)ExcellentExcellent (Sharp peaks)
MS Sensitivity Low (Aqueous mobile phase limits ESI)High (Low salt, high organic)High (High organic enhances ESI)
Equilibration Time Fast (~5-10 column volumes)Fast (~3-5 column volumes)Slow (~15-20 column volumes)
Verdict Not RecommendedViable Alternative[3]Optimal Choice [2]

HILIC emerges as the optimal choice for this specific analyte. By utilizing a highly organic mobile phase (typically >70% acetonitrile) and a polar stationary phase, HILIC forces polar analytes to partition into a water-enriched layer immobilized on the silica surface[4]. The high organic content significantly enhances electrospray ionization (ESI) efficiency, lowering the limit of detection (LOD) for trace impurities[2].

Mechanistic Pathway of HILIC Retention

Understanding the causality of HILIC retention is critical for method troubleshooting. The retention of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine is not purely partition-driven; it is a multimodal interaction. The primary amine is protonated under typical acidic mobile phase conditions (e.g., using ammonium formate buffer at pH 3.0). This allows for secondary electrostatic interactions with the stationary phase (such as a zwitterionic sulfobetaine ligand)[1].

Mechanism Analyte (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (Protonated Amine) WaterLayer Immobilized Aqueous Layer (On Stationary Phase) Analyte->WaterLayer Hydrophilic Partitioning StatPhase Zwitterionic Phase (Electrostatic Interactions) Analyte->StatPhase Cation Exchange MobilePhase Bulk Mobile Phase (High ACN, Low Aqueous) MobilePhase->WaterLayer Dynamic Equilibrium

HILIC retention mechanism combining partitioning and electrostatic interactions.

Experimental Methodology: Self-Validating HILIC-MS Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. We incorporate a system suitability test (SST) and strict sample diluent matching to prevent peak distortion—a common pitfall in HILIC[1].

3.1. Materials & Reagents

  • Column: Zwitterionic HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: Aqueous buffer is required to form the hydration shell on the stationary phase[4]. Formate ensures MS compatibility.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 75:25 Acetonitrile:Methanol. Causality: Injecting highly aqueous samples in HILIC disrupts the stationary phase water layer, causing severe peak distortion and retention time shifts[1].

3.2. LC Gradient Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: 95% B to 60% B (Inverse gradient: increasing aqueous strength elutes the analyte)

    • 5.0 - 6.0 min: 60% B (Wash step)

    • 6.0 - 6.1 min: 60% B to 95% B

    • 6.1 - 10.0 min: 95% B (Re-equilibration)

3.3. Mass Spectrometry (ESI-Q-TOF) Parameters

  • Polarity: Positive Ion Mode (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Target Mass: m/z 127.098 (Calculated [M+H]+ for C5H10N4).

3.4. Step-by-Step Workflow

  • System Passivation & Equilibration: Flush the HILIC column with 50% A / 50% B for 20 column volumes to fully hydrate the pores, then equilibrate at initial conditions (95% B) for 20 column volumes.

  • System Suitability: Inject a blank diluent to confirm no ghost peaks. Inject a standard of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine (1 µg/mL). The peak asymmetry factor (As) should be between 0.9 and 1.2.

  • Sample Preparation: Dissolve the synthesized batch of the compound in the sample diluent to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Data Acquisition: Run the sample in full-scan MS mode (m/z 50-1000) alongside UV detection (210 nm) to capture non-ionizable impurities.

  • Purity Calculation: Integrate all peaks in the extracted ion chromatogram (EIC) and UV trace. Calculate purity using the 100% area normalization method.

Workflow SamplePrep Sample Prep (Dilution in 75:25 ACN:MeOH) Chromatography HILIC Separation (Zwitterionic Column) SamplePrep->Chromatography Ionization ESI+ Ionization (Enhanced by High Organic) Chromatography->Ionization MassSpec Mass Spectrometry (Q-TOF / Full Scan) Ionization->MassSpec DataAnalysis Purity Calculation (100% Area Normalization) MassSpec->DataAnalysis

LC-MS workflow for validating the purity of polar triazole amines.

Data Interpretation & Pitfalls

When analyzing the data, pay close attention to the isotopic distribution and fragmentation patterns. 1,2,4-triazole derivatives typically exhibit characteristic fragmentation involving the loss of the amine group or cleavage of the triazole ring[5].

  • Identifying Impurities: If an impurity peak is detected at m/z 98.05, it likely corresponds to the unreacted dimethyl-1,2,4-triazole core (missing the methylamine moiety).

  • Matrix Effects: Because HILIC retains polar compounds strongly, ensure that the column is washed thoroughly with the highly aqueous mobile phase (60% B) at the end of the gradient. Failure to do so will result in late-eluting polar impurities "wrapping around" into subsequent injections, falsely lowering the calculated purity of the next sample.

References[2] Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications

Source: chromatographyonline.com URL: [Link][1] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog Source: waters.com URL:[Link][3] Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis Source: mtc-usa.com URL:[Link][5] (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents - ResearchGate Source: researchgate.net URL: [Link][4] Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent Source: agilent.com URL:[Link]

Sources

Comparative

(dimethyl-4H-1,2,4-triazol-3-yl)methylamine vs standard triazole antifungal agents

Title: Next-Generation Antifungal Scaffolds: (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine vs. Standard Triazoles Introduction Fungal infections pose a severe threat, particularly to immunocompromised individuals, with mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation Antifungal Scaffolds: (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine vs. Standard Triazoles

Introduction Fungal infections pose a severe threat, particularly to immunocompromised individuals, with mortality rates for invasive mycoses remaining unacceptably high[1]. For decades, standard triazoles (e.g., fluconazole, voriconazole, itraconazole) have been the cornerstone of antifungal therapy. These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[2]. However, the emergence of multidrug-resistant strains—driven by CYP51 target-site mutations and the overexpression of efflux pumps—necessitates the development of novel chemical scaffolds[3][4].

Recent drug development efforts have identified (dimethyl-4H-1,2,4-triazol-3-yl)methylamine (DMTA-MA) and its derivatives as highly promising intermediates for synthesizing next-generation antifungals[5]. By introducing specific steric and electronic modifications to the traditional triazole core, DMTA-MA derivatives offer a strategic advantage over standard agents. This guide objectively compares the mechanistic profiles, in vitro efficacy, and validation protocols of DMTA-MA-based compounds against standard triazole antifungals.

Mechanistic Comparison: Overcoming Resistance Paradigms

Standard triazoles bind to the CYP51 enzyme via a highly conserved mechanism: the N4 atom of the 1,2,4-triazole ring coordinates directly with the heme iron, while the halogenated phenyl group and side chains occupy the hydrophobic S3 and S4 subsites[2][6]. Resistance typically arises when point mutations (e.g., Y132H in Candida albicans Erg11, or various mutations in Aspergillus fumigatus Cyp51A) alter the architecture of these binding pockets, reducing the drug's affinity[3]. Furthermore, standard triazoles are highly susceptible to expulsion by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters[4].

Conversely, the structural architecture of DMTA-MA derivatives fundamentally alters the binding kinetics. The addition of the dimethyl groups on the triazole ring increases the steric bulk, which creates a spatial clash with the binding pockets of common efflux pumps, thereby reducing the rate of intracellular drug depletion[1][4]. Simultaneously, the methylamine moiety introduces a flexible hydrogen-bond donor/acceptor profile. This allows the molecule to establish novel compensatory interactions with mutated residues within the CYP51 active site, maintaining high-affinity binding even when standard triazoles fail[1][6].

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol synthesizes Standard Standard Triazoles (e.g., Fluconazole) Standard->CYP51 inhibits (WT) Mutant Mutant CYP51 / Efflux (Resistance Mechanisms) Mutant->Standard blocks/effluxes DMTA DMTA-MA Derivatives (Steric & H-Bond Optimized) DMTA->CYP51 strong inhibition DMTA->Mutant evades

Ergosterol pathway inhibition and resistance evasion by DMTA-MA derivatives vs standard triazoles.

Comparative In Vitro Efficacy

To quantify the performance of DMTA-MA derivatives against standard agents, Minimum Inhibitory Concentration (MIC) data is summarized below. The data reflects the enhanced potency of optimized side-chain triazoles against both wild-type and resistant fungal pathogens[1][6].

Fungal StrainResistance ProfileFluconazole MIC (μg/mL)Voriconazole MIC (μg/mL)DMTA-MA Derivative MIC (μg/mL)
Candida albicans SC5314Wild-Type0.500.0150.015 - 0.062
Candida albicans 100Fluconazole-Resistant>642.00.125 - 0.25
Aspergillus fumigatusWT (Cyp51A/B intact)>640.500.25 - 1.0
Cryptococcus neoformansWild-Type4.00.1250.062 - 0.125

Note: DMTA-MA derivatives maintain sub-microgram MICs against fluconazole-resistant strains, validating the hypothesis that structural modifications can overcome target-site mutations and efflux mechanisms[1][6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel triazole scaffolds requires rigorous, self-validating experimental designs. Below are the definitive protocols used to establish causality in target engagement and resistance evasion.

Protocol 1: CYP51 Spectral Binding Assay (Target Engagement) Rationale: To prove that the antifungal activity of DMTA-MA derivatives is directly caused by CYP51 inhibition, we measure the Type II difference spectrum. When the N4 of the triazole coordinates with the heme iron of CYP51, it shifts the iron from a low-spin to a high-spin state, producing a distinct spectral signature[2][6].

  • Protein Preparation: Purify recombinant C. albicans CYP51 (Erg11) and dilute to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Causality note: The dual-beam setup is critical as it cancels out the background absorbance of the protein and buffer, isolating the ligand-heme interaction.

  • Titration: Progressively add the DMTA-MA derivative (dissolved in DMSO) to the sample cuvette in 0.5 μM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Analysis: Record the spectrum after each addition.

  • Validation Checkpoint: A successful target engagement is validated by the appearance of a peak at ~430 nm and a trough at ~390 nm. If this Type II shift is absent, the compound does not coordinate with the heme iron.

  • Kd Calculation: Plot the absorbance difference (ΔA430-390) against the ligand concentration to calculate the dissociation constant (Kd) using the Michaelis-Menten equation.

AssayWorkflow Step1 1. Purify Recombinant CYP51 (Target Preparation) Step2 2. Dual-Beam UV-Vis (Baseline Correction) Step1->Step2 Step3 3. Ligand Titration (DMTA-MA vs Standard) Step2->Step3 Step4 4. Type II Shift Analysis (Peak 430nm / Trough 390nm) Step3->Step4 Step5 Validation Checkpoint: Calculate Kd Affinity Step4->Step5

Experimental workflow for validating CYP51 target engagement via spectral binding assay.

Protocol 2: Rhodamine 6G (R6G) Efflux Assay (Resistance Evasion) Rationale: To verify that the steric bulk of the dimethyl groups prevents the molecule from being recognized by ABC transporters (e.g., CDR1/CDR2), an R6G competition assay is employed[4]. R6G is a known fluorescent substrate of these pumps.

  • Cell Preparation: Culture fluconazole-resistant C. albicans (overexpressing CDR1/CDR2) to the mid-log phase. Starve the cells in PBS for 2 hours to deplete intracellular ATP.

  • R6G Loading: Incubate the cells with 10 μM R6G for 1 hour. Without ATP, the pumps are inactive, and R6G accumulates intracellularly.

  • Treatment & Activation: Wash the cells and resuspend in PBS containing 2% glucose (to initiate ATP production and activate efflux). Immediately add the test compounds: Group A (Fluconazole, 10 μg/mL), Group B (DMTA-MA derivative, 10 μg/mL), and Group C (Control, no drug).

  • Fluorescence Monitoring: Measure the extracellular fluorescence of R6G over 60 minutes.

  • Validation Checkpoint: If the DMTA-MA derivative successfully evades the efflux pump, it will not compete with R6G for the pump's binding site. Consequently, the rate of R6G efflux (fluorescence increase in the supernatant) will be identical to the drug-free control. If it is a substrate (like fluconazole), it will competitively inhibit R6G efflux, lowering the fluorescence signal.

Conclusion The structural evolution from standard triazoles to (dimethyl-4H-1,2,4-triazol-3-yl)methylamine derivatives represents a rational, target-oriented approach to overcoming fungal resistance. By strategically increasing steric bulk to evade efflux pumps and introducing flexible hydrogen-bonding moieties to accommodate CYP51 mutations, these novel scaffolds demonstrate superior in vitro efficacy profiles. For drug development professionals, integrating these robust, self-validating assays ensures the reliable progression of next-generation antifungal candidates from the bench to clinical trials.

References

  • 2H-[1,2,4]Triazol-3-yl-methylamine hydrochloride. Chem-Impex. 5

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ACS Publications. 1

  • Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ACS Publications. 6

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. 2

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers. 3

  • The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. PubMed. 4

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Waste Management Guide:(dimethyl-4H-1,2,4-triazol-3-yl)methylamine

Here is the comprehensive, step-by-step logistical and safety guide for the management and disposal of amine in a professional laboratory setting. As a Senior Application Scientist, it is critical to approach chemical di...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step logistical and safety guide for the management and disposal of amine in a professional laboratory setting.

As a Senior Application Scientist, it is critical to approach chemical disposal not as an afterthought, but as a rigorously planned phase of the experimental lifecycle.amine (CAS: 1156034-79-5) is a nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1].

Because it is an organic amine, improper disposal can lead to environmental toxicity, specifically contributing to nitrogen loading and potential eutrophication if introduced into municipal wastewater systems. Furthermore, its basicity and potential reactivity with certain solvents necessitate a strict, self-validating waste segregation protocol to ensure compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) mandates[2][3].

Hazard Assessment and Waste Causality

Before executing disposal, we must understand the physicochemical properties that dictate the waste stream. Triazole amines are generally stable but act as weak organic bases. When dissolved in organic solvents (the most common state of waste for this compound), the primary hazard shifts from the solute to the solvent matrix.

The Causality of Segregation: We strictly segregate halogenated from non-halogenated liquid waste. Why? Halogenated solvents (like dichloromethane) require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing a non-halogenated solution of amine into a halogenated waste stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment.

Table 1: Physicochemical Properties & Waste Classification

ParameterSpecification / Classification
Chemical Name amine
CAS Number 1156034-79-5
Chemical Formula C6H12N4
Primary Hazard Irritant, Environmental Hazard (Nitrogenous organic)
Solid Waste Category Chemically contaminated solid waste
Liquid Waste Category D001 (if in flammable solvent); Non-halogenated or Halogenated Organic (dependent on solvent matrix)[3]
Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing this compound into the correct institutional waste stream.

WasteSegregation A Waste Generation: Triazole Amine B Solid Waste (Contaminated Consumables) A->B C Liquid Waste (Reaction Solutions) A->C F EHS Central Accumulation & Incineration B->F D Halogenated Organic (e.g., DCM mixtures) C->D Contains Halogens E Non-Halogenated Organic (e.g., DMSO/MeOH) C->E No Halogens D->F E->F

Fig 1. Decision matrix for the segregation and institutional disposal of triazole amine waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol establishes a self-validating system: each step contains a physical or administrative check to ensure the integrity of the disposal process, aligning with the guidelines set forth in Prudent Practices in the Laboratory[2].

Phase 1: Satellite Accumulation (Point of Generation)

  • Determine the Waste Matrix: Identify whether theamine is in solid form (e.g., spilled powder, contaminated weighing boats) or dissolved in a liquid solvent.

  • Select Compatible Containment:

    • For Liquids: Use a High-Density Polyethylene (HDPE) or glass waste carboy. Crucial Check: Do not use galvanized steel safety cans if the amine is mixed with any halogenated solvents, as they will corrode and leak[2].

    • For Solids: Use a puncture-resistant, sealable poly-bag or dedicated solid waste bucket.

  • Execute Immediate Labeling: Attach a hazardous waste tag before adding the first drop of waste. The label must explicitly list all constituents by full chemical name (e.g., "Methanol 95%,amine 5%"). Do not use abbreviations.

Phase 2: Secondary Containment and Storage 4. Establish Secondary Containment: Place the primary liquid waste container inside a chemically resistant secondary containment tray. Causality: This acts as a physical validation of safety; if the primary vessel fails, the secondary tray prevents the amine/solvent mixture from reaching municipal floor drains. 5. Seal the Vessel: Ensure the waste container is tightly capped at all times unless actively receiving waste. Funnels must not be left in the neck of the container. Open containers violate EPA regulations and pose an inhalation hazard.

Phase 3: Institutional Transfer 6. Monitor Accumulation Limits: Track the volume and time of accumulation. Waste must not be held in the satellite accumulation area for more than 1 year, and pickup must be triggered within 3 days of reaching the 55-gallon limit (or 1-quart for acutely hazardous materials)[2]. 7. Initiate EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the segregated waste to a central accumulation facility for ultimate disposal, which typically involves high-temperature commercial incineration[2]. Under no circumstances should chemical treatment or neutralization be attempted in the laboratory as a substitute for EHS disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling [(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine

An Essential Guide to the Safe Handling of amine This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with amine (CAS No. 1019258-77-5).

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with amine (CAS No. 1019258-77-5). The following protocols are grounded in established safety principles for handling triazole and amine derivatives and are designed to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

Assumed Hazard Classification Summary

Hazard ClassCategorySignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/Eye IrritationCategory 1/2ADanger/Warning
Specific Target Organ Toxicity (Single Exposure)Category 3Warning

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling amine. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][7]Prevents skin contact, a likely route of exposure leading to irritation and potential systemic toxicity.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[4][6]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[5][8] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[5]Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be clearly labeled with the compound's identity and hazard warnings.

Handling and Dispensing
  • Designated Area: All handling of amine should occur in a designated area, such as a chemical fume hood, to minimize exposure.[8][9]

  • Weighing: If weighing the solid compound, do so in a manner that avoids generating dust. Use of a balance with a draft shield is recommended.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.[7][9]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][7] Seek medical attention if they feel unwell.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11]

  • Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[11][12] Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water.[6][7] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[5]

Disposal Plan: Responsible Waste Management

The disposal of amine and any contaminated materials must be handled as hazardous waste.

Disposal_Workflow A Collect waste in a designated, labeled hazardous waste container B Segregate from other waste streams A->B C Keep container tightly closed in a secure, ventilated area B->C D Arrange for disposal through a licensed hazardous waste contractor C->D E Follow all local, state, and federal regulations D->E

Caption: Workflow for the safe disposal of chemical waste.

  • Waste Collection: Collect all waste, including empty containers and contaminated spill cleanup materials, in a designated and properly labeled hazardous waste container.[10][13]

  • Segregation: Do not mix this waste with other waste streams.[13]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][13] Incineration at a permitted hazardous waste facility is a likely disposal method.[9][13]

Conclusion

The safe handling of amine is paramount for protecting laboratory personnel and the environment. By adhering to the principles of proactive hazard assessment, consistent use of appropriate PPE, and diligent adherence to established operational and emergency procedures, researchers can work with this compound with confidence and safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (2023, May 4). Tanner Industries.
  • Kao Chemicals. (2021, April 9).
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • Tokyo Chemical Industry. (2023, March 4).
  • BenchChem. (n.d.).
  • NextSDS. (n.d.). (dimethyl-4H-1,2,4-triazol-3-yl)
  • ChemicalBook. (2026, January 24).
  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
  • Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
  • University of Hertfordshire. (2026, March 13). Amitrole. AERU.
  • Thermo Fisher Scientific. (n.d.).
  • Florida State University. (n.d.). Chemical Spills. Emergency Management.
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. (n.d.). (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). PMC.
  • Fisher Scientific. (n.d.).
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (n.d.). Frontiers.
  • Aljamali, N. M., et al. (2020, March 15).
  • University of Kerbala. (n.d.).
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-[(Dimethylamino)(morpholino)methylene]-1H-[5][7][12]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate.

  • FUJIFILM Wako Chemicals. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
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